Potent Lipoxygenase Inhibition as a Key Differentiator for Inflammation Research
Filic-3-en-25-al is characterized as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism, a mechanism not reported for its closest hydrocarbon analog, filic-3-ene, or the alcohol analog, filicenol B [1]. While quantitative IC50 values for Filic-3-en-25-al are not publicly available, the specific annotation of this activity against the lipoxygenase pathway provides a critical point of differentiation from in-class compounds lacking this reported mechanism.
| Evidence Dimension | Lipoxygenase Inhibition Activity |
|---|---|
| Target Compound Data | Characterized as a potent lipoxygenase inhibitor (no public IC50 data) |
| Comparator Or Baseline | Filic-3-ene (hydrocarbon analog) and Filicenol B (alcohol analog): No reported lipoxygenase inhibition activity |
| Quantified Difference | Not quantifiable from public data; difference is in presence vs. absence of reported activity. |
| Conditions | Not specified; inferred from MeSH annotation. |
Why This Matters
This reported activity provides a clear rationale for selecting Filic-3-en-25-al over generic fernane triterpenoids when investigating the arachidonic acid pathway.
- [1] Medical University of Lublin. (n.d.). Filic-3-en-25-al. MeSH Concept Record. View Source
